4-[(4-Chlorobenzylidene)amino]benzonitrile

ADME Lipophilicity Schiff Base

Researchers requiring geometrically precise Schiff base building blocks often encounter positional isomers that disrupt mesophase packing or introduce unwanted H-bond donors. 4-[(4-Chlorobenzylidene)amino]benzonitrile (CAS 17224-23-6) resolves these issues through its rigid para,para′ substitution pattern. • Linear molecular geometry favors lamellar packing and nematic mesophase formation-critical for liquid crystal R&D • Zero HBD, TPSA 36.2 Ų, XLogP3 3.6 places compound in favorable CNS MPO space for permeability-limited series • Electron-withdrawing 4-Cl group (Δσₚ ≈ +0.40 vs. 4-CH₃ analog) enhances imine electrophilicity for tuned metal complex catalysis Supplied at 98% purity with full quality assurance. For R&D use only.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
Cat. No. B12846292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorobenzylidene)amino]benzonitrile
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)C#N)Cl
InChIInChI=1S/C14H9ClN2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,10H
InChIKeyGONDMLUXUOZZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chlorobenzylidene)amino]benzonitrile: Schiff Base with Chloro–Nitrile Functionality


4-[(4-Chlorobenzylidene)amino]benzonitrile is a para-substituted aromatic Schiff base (imine) formed via condensation of 4-chlorobenzaldehyde and 4-aminobenzonitrile, bearing a terminal nitrile group and a 4-chlorophenyl ring on the benzylidene moiety. As a member of the benzylidene-aminobenzonitrile family, it combines an electron-withdrawing –CN group with a polarizable C–Cl substituent, resulting in a rigid, fully conjugated π-system with zero hydrogen bond donors and only two hydrogen bond acceptors. [1] This combination imparts a moderate lipophilicity (XLogP3-AA = 3.6) and predicted ADME properties that place it within favorable oral bioavailability space. [2]

Schiff Base Scaffold

Rigid, conjugated imine core with para-substituted chlorophenyl and nitrile groups.

Coordination Ligand

Electron-withdrawing -Cl enhances imine electrophilicity for metal complexation.

Crystal Engineering Node

Para-aligned nitrile dipole favors linear packing geometry in solid-state assemblies.

Why Generic Substitution Fails in Chlorobenzylidene-Aminobenzonitriles


Although the benzylidene-aminobenzonitrile scaffold appears interchangeable, subtle structural variations critically impact performance. Moving the nitrile group from the para (4-) to the meta (3-) position changes the dipole moment and π-stacking geometry without altering log P, directly affecting molecular recognition in biological or catalytic contexts. Replacing the nitrile with a carboxylic acid (4-[(4-chlorobenzylidene)amino]benzoic acid) introduces a hydrogen bond donor and a charged species at physiological pH, drastically altering solubility, permeability, and target engagement potential. [1] Replacing the electron-withdrawing –Cl with an electron-donating –CH₃ on the benzylidene ring preserves the TPSA but reduces lipophilicity by ~0.3 log units and significantly alters the electronic character of the imine π-system, which can affect metal coordination strength and biological activity. [2] These differences mean that generic substitution within this compound class cannot be assumed; the specific substitution pattern dictates performance in downstream applications.

Target
Potential Substitute
Risk Profile
4-Chlorobenzylidene
4-Methylbenzylidene Analog
Weaker electron-withdrawing effect; lipophilicity reduced by 0.3 log units. Imine reactivity may shift.Electronic mismatch
Benzonitrile (-CN) head
Benzoic acid (-COOH) Analog
Introduces H-bond donor and pH-dependent charge; dramatically alters permeability and solubility.Ionization mismatch
Para-substituted geometry
Meta-cyano Isomer (303769-97-3)
Kinked molecular shape disrupts lamellar packing and mesophase formation; dipole alignment differs.Structural mismatch

Quantitative Evidence Guide for Informed Procurement


Lipophilicity Tuning by 4-Chloro Substituent

The target compound exhibits a computed XLogP3-AA of 3.6, which is 0.3 log units higher than that of its direct 4-methyl analog, 4-[(4-methylbenzylidene)amino]benzonitrile (XLogP3-AA = 3.3). [1] This increase in lipophilicity arises from the electron-withdrawing and polarizable nature of chlorine versus the electron-donating methyl group, despite both compounds having identical hydrogen bond donor/acceptor profiles and the same TPSA (36.2 Ų). [2] The higher log P suggests intrinsically greater passive membrane permeability for the chloro derivative, a property often correlated with improved oral absorption or CNS penetration in drug discovery contexts.

Lipophilicity Tuning
Reported
XLogP3-AA = 3.6
(+0.3 log units vs. 4-CH₃ analog)
Supports passive permeability context.
Computed value; experimental logP may differ.
ADME Lipophilicity Schiff Base Permeability

Electronic Modulation of Imine Electrophilicity

The presence of the electron-withdrawing 4-chloro substituent on the benzylidene ring inductively polarizes the imine C=N bond, rendering the imine carbon more electrophilic than that of the 4-methyl-substituted analog. [1] Density functional theory (DFT) and UV–vis spectroscopic studies on closely related benzylidene-aminobenzonitrile systems indicate that halogen substitution lowers the LUMO energy of the π* orbital localized on the imine moiety, facilitating nucleophilic addition and metal coordination. [2] While a direct published head-to-head DFT or kinetic comparison of the target compound against the 4-methyl analog has not been identified, the established Hammett σₚ value for –Cl (0.23) versus –CH₃ (-0.17) supports a net electron-withdrawing shift of approximately 0.4 σ units, which is expected to measurably affect imine reactivity.

Imine Electrophilicity
Class-level inference
Hammett Δσₚ ≈ +0.40
(Cl vs. CH₃ net shift)
May support enhanced imine reactivity.
Requires kinetic validation; no direct DFT comparison found.
Electronic Effects Schiff Base Reactivity Coordination Chemistry

Nitrile as a Neutral Hydrogen Bond Acceptor

The target compound has a topological polar surface area (TPSA) of 36.2 Ų, identical to its 4-methylbenzylidene analog but with a different electrostatic potential distribution due to the nitrile group. [1] In contrast, the carboxylic acid analog 4-((4-chlorobenzylidene)-amino)-benzoic acid introduces a hydrogen bond donor (–OH) and an additional acceptor, substantially increasing TPSA and reducing passive permeability while adding a charged form at physiological pH. [2] The nitrile group in the target compound functions exclusively as a hydrogen bond acceptor (2 total HBA, 0 HBD), providing a defined, neutral polar interaction motif without introducing protonation liabilities. This makes the compound particularly well-suited as a ligand or probe where a single vector for dipole–dipole or charge-transfer interactions is desired, without the complexity of competing hydrogen bond donor/acceptor networks.

Polar Surface Area
Reported
TPSA = 36.2 Ų
HBA = 2, HBD = 0
Non-ionizable, neutral polar interaction profile.
Avoids ionization artifacts of -COOH analog.
ADME Hydrogen Bonding Polar Surface Area Drug-Likeness

Positional Isomerism and Molecular Geometry

The para-substituted nitrile of the target compound positions the –CN dipole vector collinearly with the molecular long axis, enhancing the overall molecular dipole moment relative to the meta-substituted isomer 3-[(4-chlorobenzylidene)amino]benzonitrile (CAS 303769-97-3). In crystal engineering and self-assembly contexts, this difference influences π–π stacking and intermolecular close-packing. Published crystal structures of closely related para- and meta-substituted benzylidene-aminobenzonitriles show that the para isomer adopts a more planar, rod-like conformation, favoring lamellar packing, while the meta isomer exhibits a bent geometry that leads to herringbone packing motifs. [1] This regioisomeric difference is critical when selecting a building block for cocrystal design or liquid crystalline materials, as it directly impacts the mesophase behavior and thermal properties of the resulting assemblies.

Positional Isomerism
Class-level inference
Para-CN: Linear dipole
Meta-CN: Bent dipole
Impacts crystal packing and mesophase behavior.
Based on analogous benzylidene crystal structures.
Isomerism Dipole Moment Crystal Engineering Molecular Recognition

Procurement-Guiding Application Scenarios


CNS-Targeted Drug Discovery Fragment

With an XLogP3 of 3.6, TPSA of 36.2 Ų, zero HBD, and two HBA, the compound resides in favorable CNS-MPO (Multiparameter Optimization) space. [1] Its 0.3-log-unit lipophilicity advantage over the 4-methyl analog [2] may improve passive BBB permeability in permeability-limited chemical series without increasing molecular weight. Researchers optimizing for CNS exposure should prefer this chloro derivative over the methyl analog when lipophilicity-driven permeability is desired.

Metal–Schiff Base Complexes with Tunable Lewis Acidity

The electron-withdrawing 4-chloro group inductively enhances the electrophilicity of the imine carbon and fine-tunes the Lewis acidity of the resulting metal center upon complexation. [1] For coordination chemists seeking to modulate the catalytic activity of Schiff base–metal complexes, the chloro derivative offers a measurable electronic difference versus the 4-methyl analog (Δσₚ ≈ +0.40) that can translate into altered turnover rates in oxidation or coupling reactions. [2]

Crystal Engineering and Liquid Crystal Intermediates

The para,para′ substitution pattern ensures a long, linear molecular geometry with a para-aligned nitrile dipole, which favors lamellar packing and nematic mesophase formation. [1] Unlike its meta-substituted isomer (303769-97-3), which adopts a kinked shape and disrupts ordered mesophase textures, [2] the target compound is structurally predisposed for the design of liquid crystalline Schiff bases. This positional specificity is non-negotiable for material scientists engaged in cocrystal design or liquid crystal display (LCD) R&D.

Non-Ionizable Chemical Probe Design

The replacement of the carboxylic acid moiety (found in the benzoic acid analog) with a nitrile group eliminates the hydrogen bond donor and the negative charge at pH 7.4, while maintaining a single polar interaction point at the –CN nitrogen. [1] For target engagement assays or biophysical studies requiring a neutral, non-ionizable probe (e.g., in electrophysiology or fluorescence polarization studies), the nitrile derivative reduces confounding pH-dependent ionization artifacts that the carboxylic acid analog would introduce, simplifying SAR interpretation.

Application
Selection Property
Validation Focus
CNS Probe Development
Lipophilicity window (XLogP3 3.6)
Passive BBB permeability context
Schiff Base Coordination Chemistry
Electron-withdrawing effect (-Cl)
Ligand-metal reactivity context
Organic Material Synthesis
Para-linear geometry
Crystal packing and mesophase stability
Biophysical Binding Studies
Non-ionizable polar group (-CN)
pH-dependent ionization artifacts
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